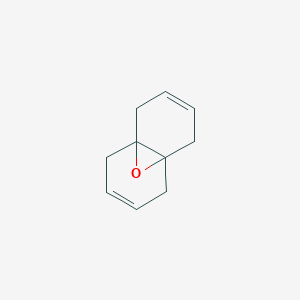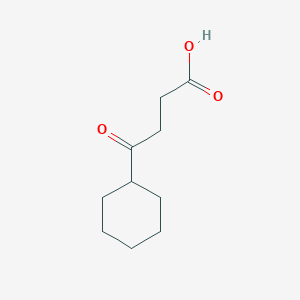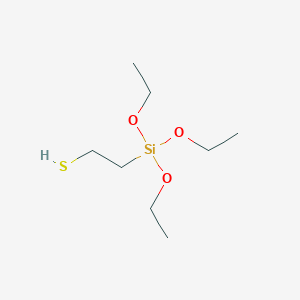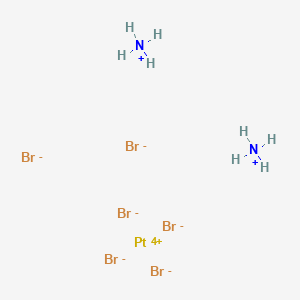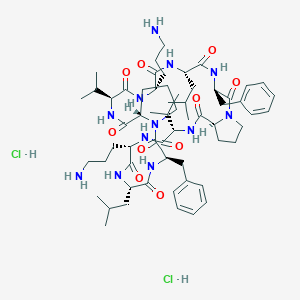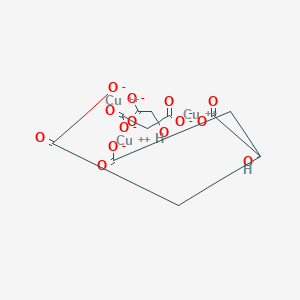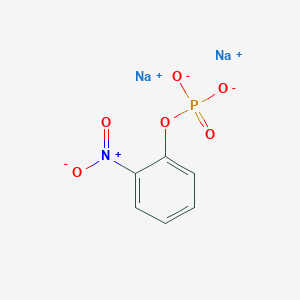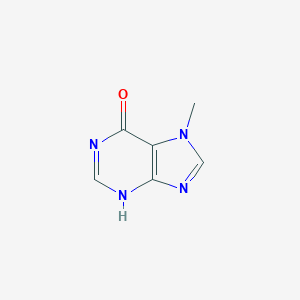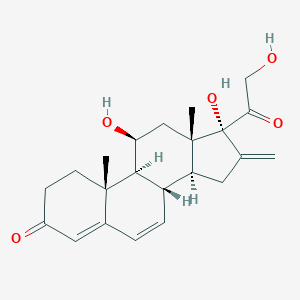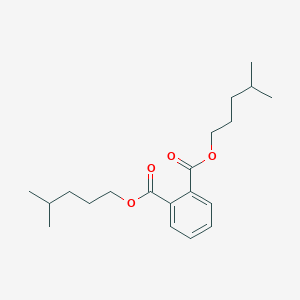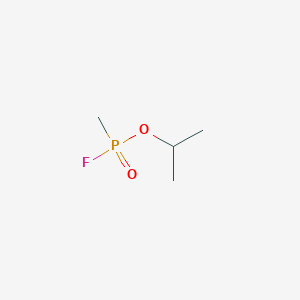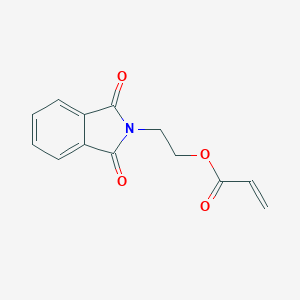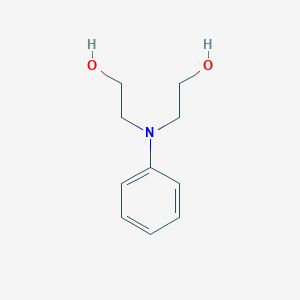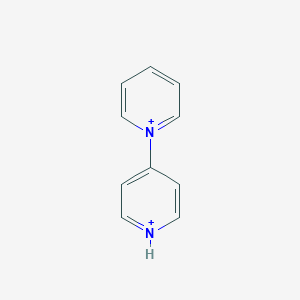
1-Pyridin-1-ium-4-ylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-1-ium-4-ylpyridin-1-ium is a heterocyclic compound that has gained significant attention in the field of chemistry due to its diverse applications. It is a cationic species that is used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Pyridin-1-ium-4-ylpyridin-1-ium is not fully understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a metal ion to form a stable coordination complex. This complex can then undergo various reactions, including oxidation, reduction, and substitution.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Pyridin-1-ium-4-ylpyridin-1-ium. However, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Pyridin-1-ium-4-ylpyridin-1-ium in lab experiments include its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions. However, its limitations include its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for the study of 1-Pyridin-1-ium-4-ylpyridin-1-ium. These include:
1. Exploring its potential use as a photosensitizer in photodynamic therapy for cancer.
2. Studying its antimicrobial properties and potential use as an antimicrobial agent.
3. Investigating its potential use as a ligand in the synthesis of new coordination complexes with unique properties.
4. Developing new synthesis methods to improve its yield and purity.
5. Studying its potential use in catalysis and as a building block in the synthesis of new organic compounds.
In conclusion, 1-Pyridin-1-ium-4-ylpyridin-1-ium is a versatile compound with diverse applications in various scientific fields. Its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and explore its potential applications in photodynamic therapy, antimicrobial agents, and catalysis.
Méthodes De Synthèse
1-Pyridin-1-ium-4-ylpyridin-1-ium can be synthesized through various methods, including the reaction of 4-chloropyridine with pyridine in the presence of a base, or by reacting 4-bromopyridine with pyridine in the presence of a palladium catalyst. The most common method for synthesizing 1-Pyridin-1-ium-4-ylpyridin-1-ium involves the reaction of 4-chloropyridine with pyridine in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide (DMF) at elevated temperatures.
Applications De Recherche Scientifique
1-Pyridin-1-ium-4-ylpyridin-1-ium has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metal ions. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
16077-77-3 |
|---|---|
Nom du produit |
1-Pyridin-1-ium-4-ylpyridin-1-ium |
Formule moléculaire |
C10H10N2+2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1 |
Clé InChI |
IYYUWAULZBEIST-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
Synonymes |
1,4-Bipyridinium(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



